(Z)-3-Hydroxyhexadec-9-enoic acid

Description

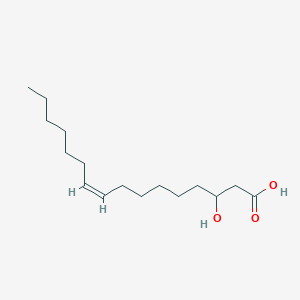

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-hydroxyhexadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h7-8,15,17H,2-6,9-14H2,1H3,(H,18,19)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXDBAYVMLAWNT-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Z 3 Hydroxyhexadec 9 Enoic Acid: Occurrence and Initial Characterization

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Structural and Stereochemical Assignment

The planar structure of orfamide N, including its fatty acid tail, was elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govacs.orgacs.org

1D NMR spectra (¹H and ¹³C) provided initial evidence for the presence of a long-chain alkyl group, indicated by a cluster of aliphatic signals. nih.gov The spectra also revealed the presence of a double bond and a hydroxyl group within the fatty acid moiety. nih.govuic.edu

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for assembling the molecular structure. mdpi.comsemanticscholar.org Key COSY correlations identified the spin system of the fatty acid, while HMBC correlations established the connectivity between different parts of the molecule, confirming it as a 3-hydroxy-hexadecenoic acid. uic.edu The (Z) or cis configuration of the double bond at the C-9 position was unequivocally assigned based on the coupling constants of the olefinic protons in the ¹H NMR spectrum. nih.govmdpi.com

Utilization of Mass Spectrometry Approaches for Molecular and Fragmentation Analysis

Mass spectrometry played a pivotal role in determining the molecular formula and confirming the structure of the lipopeptide containing the fatty acid.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact molecular formula of orfamide N. nih.govacs.org This technique provided the high mass accuracy needed to distinguish between compounds with similar nominal masses.

Further structural details of the fatty acid component were obtained through fragmentation analysis. Ozone-Induced Dissociation Mass Spectrometry (OzID-MS) was specifically employed to pinpoint the location of the double bond within the lipid tail of orfamide N. nih.govnih.govacs.orguic.edu This technique involves the reaction of the double bond with ozone, leading to characteristic fragmentation patterns that reveal its precise position. The absolute configuration of the hydroxyl group at the C-3 position was determined to be R through further chemical analysis involving hydrolysis, hydrogenation, and comparison with a standard using chiral liquid chromatography-mass spectrometry (LC-MS). nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Enzymatic Formation as a Component of Complex Natural Products

The fatty acid (Z)-3-Hydroxyhexadec-9-enoic acid is notably found as the lipid tail of certain cyclic lipopeptides, such as the orfamide family. These molecules are produced by various bacteria, particularly of the genus Pseudomonas, and exhibit a range of biological activities.

Analysis of Biosynthetic Gene Clusters for Orfamide N and Related Lipids

The biosynthesis of orfamides is orchestrated by large multi-modular enzymes known as non-ribosomal peptide synthetases (NRPS). frontiersin.orgnih.gov These enzymatic assembly lines are encoded by biosynthetic gene clusters (BGCs), which contain all the necessary genetic information for the production of the lipopeptide. frontiersin.orgnih.gov

A recent study on Pseudomonas idahonensis led to the discovery of orfamide N, a new member of the orfamide family. nih.govacs.org Analysis of its structure revealed that it is composed of a ten-amino-acid peptide chain and a (Z)-3R-hydroxyhexadec-9-enoic acid lipid tail. nih.govacs.org The BGC for orfamide N contains three core NRPS genes, orfA, orfB, and orfC, which are responsible for the assembly of the peptide backbone. nih.gov These gene clusters also house accessory enzymes that are presumed to be involved in the synthesis and attachment of the fatty acid moiety. nih.gov

The initiation of orfamide biosynthesis involves the generation of the 3-hydroxy fatty acid. While the precise enzymatic steps for the creation of the (Z)-3-hydroxyhexadec-9-enoic acid within the orfamide pathway are still under investigation, it is understood that the fatty acid is first activated and then tethered to the NRPS machinery. The stereochemistry of the hydroxyl group at the C-3 position is determined to be R, a configuration consistent with other β-hydroxy acids found in related cyclic lipopeptides. nih.gov The cis (Z) configuration of the double bond at the C-9 position is also a key structural feature. nih.govacs.org

General Mechanisms of Hydroxy Fatty Acid Biosynthesis

The formation of hydroxy fatty acids in nature is not limited to the orfamide pathway and is accomplished through several enzymatic strategies. These mechanisms exhibit remarkable regio- and stereoselectivity, yielding a diverse array of hydroxylated lipid structures.

Role of Fatty Acid Hydratases in Regio- and Stereoselective Hydroxylation of Unsaturated Fatty Acids

Fatty acid hydratases (FAHs) are enzymes that catalyze the addition of a water molecule across a carbon-carbon double bond of an unsaturated fatty acid, resulting in a hydroxylated fatty acid. nih.govmdpi.com These enzymes are of significant interest for industrial applications due to their ability to perform highly selective transformations under mild conditions. mdpi.comresearchgate.net

FAHs are FAD-dependent enzymes, although the flavin cofactor is generally not directly involved in the catalytic hydration reaction but rather plays a structural role in maintaining the enzyme's active conformation. mdpi.commdpi.com The mechanism involves the activation of a water molecule, which then attacks the double bond. mdpi.com Many FAHs exhibit high regio- and stereospecificity. For example, oleate (B1233923) hydratases typically convert oleic acid to (R)-10-hydroxystearic acid with high enantiomeric excess. nih.govmdpi.com This demonstrates the precise control these enzymes exert over the position and stereochemistry of the newly introduced hydroxyl group. nih.gov The substrate scope of FAHs can be broad, allowing for the hydroxylation of various unsaturated fatty acids. nih.govresearchgate.net

Involvement of Desaturases and Hydroxylases (e.g., Δ9-Desaturase and Allylic Hydroxylases) in Hydroxy Fatty Acid Formation

Another major route to hydroxy fatty acids involves the action of desaturases and hydroxylases, which are often structurally and mechanistically related. d-nb.infofrontiersin.org These enzymes are typically diiron-oxo proteins or cytochrome P450 monooxygenases that utilize molecular oxygen to introduce functional groups into fatty acid chains. d-nb.inforesearchgate.net

Fatty acid desaturases are well-known for introducing double bonds into acyl chains. However, some members of this enzyme family, particularly those with slight modifications in their active sites, can function as hydroxylases. d-nb.info A classic example is the castor bean (Ricinus communis) oleate Δ12-hydroxylase (FAH12), which is homologous to Δ12-desaturases but catalyzes the hydroxylation of oleic acid to produce ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid). d-nb.infonih.gov

Cytochrome P450 monooxygenases represent a versatile class of enzymes capable of hydroxylating fatty acids at various positions, including terminal (ω) and sub-terminal (ω-1, ω-2) carbons. researchgate.netunl.edu These enzymes require a redox partner to transfer electrons from NAD(P)H to the heme center for oxygen activation. acs.org Some P450s, like those from the CYP152 family, can act as peroxygenases, utilizing hydrogen peroxide to hydroxylate fatty acids at the α- and β-positions. acs.org

Stereochemical Control in Hydroxy Fatty Acid Biosynthesis

The biosynthesis of hydroxy fatty acids is characterized by stringent stereochemical control, leading to the production of specific enantiomers. acs.orgsci-hub.box This is crucial as the biological activity of these molecules can be highly dependent on their stereochemistry. nih.govuniprot.org

Enzymes involved in hydroxylation, such as fatty acid 2-hydroxylase (FA2H), have been shown to be stereospecific. For instance, FA2H produces the (R)-enantiomer of 2-hydroxy fatty acids. nih.govuniprot.org Studies on fatty acid esters of hydroxy fatty acids (FAHFAs) have revealed that the enzymes responsible for their production are stereospecific, favoring the formation of the R-isomer. acs.orgsci-hub.boxescholarship.org Conversely, degradative enzymes can also exhibit stereoselectivity, as seen with carboxyl ester lipase (B570770), which preferentially hydrolyzes the S-isomer of 9-PAHSA. acs.orgsci-hub.box This enzymatic control at both the synthesis and degradation levels dictates the endogenous stereochemistry of hydroxy fatty acids in biological systems. acs.org

Heterologous Biosynthesis and Metabolic Engineering Strategies for Research Production

The unique properties of hydroxy fatty acids have driven efforts to produce them in engineered microbial hosts. nih.gov Metabolic engineering offers a promising avenue for the sustainable and scalable production of these valuable compounds. unl.edunih.gov

One common strategy involves engineering Escherichia coli or Saccharomyces cerevisiae to produce hydroxy fatty acids from simple carbon sources like glucose. unl.edunih.gov This typically involves several steps:

Enhancing the precursor supply: Overexpressing key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACCase), to increase the pool of fatty acid precursors. unl.edu

Introducing a thioesterase: Expressing an acyl-CoA thioesterase to cleave the fatty acids from the fatty acid synthase complex, resulting in the accumulation of free fatty acids (FFAs). unl.edu

Expressing a hydroxylating enzyme: Introducing a heterologous fatty acid hydroxylase, such as a cytochrome P450 monooxygenase, to convert the FFAs into hydroxy fatty acids. unl.edu

Optimizing the host strain: Deleting competing pathways, such as the fatty acid degradation pathway (e.g., by knocking out the fadD gene), to prevent the breakdown of the desired product. unl.edu

Using such strategies, researchers have successfully produced a variety of hydroxy fatty acids in engineered microbes. unl.edu For example, co-expression of an acetyl-CoA carboxylase, a thioesterase, and a fatty acid hydroxylase (CYP102A1) in an E. coli strain with a disrupted fatty acid degradation pathway led to the production of up to 58.7 mg/L of hydroxy fatty acids in shake-flask cultures. unl.edu Further optimization through fed-batch fermentation increased the titer to 548 mg/L. unl.edu

Similar approaches have been applied in yeast, such as Saccharomyces cerevisiae and Starmerella bombicola, to produce long-chain ω-hydroxy fatty acids and ricinoleic acid, respectively. acs.orgnih.govacs.org These efforts often involve not only introducing the necessary biosynthetic genes but also optimizing the expression of redox partners for P450 enzymes and engineering the host's metabolism to channel more carbon towards the desired product. acs.orgacs.org

Metabolism and Catabolic Pathways of Hydroxy Fatty Acids

Integration into Endogenous Lipid Metabolic Networks

(Z)-3-Hydroxyhexadec-9-enoic acid, as a long-chain fatty acid, is integrated into the complex web of lipid metabolism upon its cellular uptake. imrpress.com Free fatty acids cross the cell membrane via specific transport proteins. wikipedia.org Once inside the cell, they are activated to their corresponding acyl-CoA esters, a crucial step for their subsequent metabolic processing. imrpress.com This activation is catalyzed by acyl-CoA synthetases.

The resulting (Z)-3-hydroxyhexadec-9-enoyl-CoA can then be directed into several pathways. It can be incorporated into complex lipids such as phospholipids (B1166683) and triacylglycerols for storage or as structural components of membranes. imrpress.com Alternatively, and central to this discussion, it can be shuttled to specific organelles for catabolism to generate energy. The primary pathways for fatty acid catabolism are mitochondrial and peroxisomal beta-oxidation. imrpress.comjax.orgebi.ac.uk Due to its chain length and potential for producing toxic intermediates if metabolized in mitochondria, long-chain hydroxy fatty acids are often preferentially directed to peroxisomes for initial breakdown. wikipedia.org

Peroxisomal Beta-Oxidation of Hydroxy Fatty Acids

Peroxisomes play a critical role in the metabolism of a variety of lipids that are poor substrates for mitochondrial beta-oxidation, including very long-chain fatty acids, branched-chain fatty acids, and certain hydroxy fatty acids. wikipedia.organnualreviews.org The beta-oxidation spiral in peroxisomes involves a series of enzymatic reactions that shorten the fatty acid chain. frontiersin.org

For (Z)-3-Hydroxyhexadec-9-enoic acid, the process would commence after its activation to (Z)-3-hydroxyhexadec-9-enoyl-CoA. The presence of the hydroxyl group at the 3-position is a key feature. In standard beta-oxidation, a 3-hydroxyacyl-CoA intermediate is formed. Since (Z)-3-Hydroxyhexadec-9-enoic acid already possesses this hydroxyl group, its entry into the beta-oxidation spiral is modified.

The degradation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds. funaab.edu.ng The cis-double bond at the 9-position of (Z)-3-Hydroxyhexadec-9-enoic acid will necessitate the action of an isomerase after several cycles of beta-oxidation to convert it to a trans-intermediate that can be processed by the subsequent enzymes in the pathway. funaab.edu.ng

The table below outlines the core enzymes involved in peroxisomal beta-oxidation.

| Enzyme | Function in Peroxisomal Beta-Oxidation |

| Acyl-CoA Oxidase | Catalyzes the first dehydrogenation step, introducing a double bond and producing hydrogen peroxide. |

| Multifunctional Protein (L-bifunctional enzyme) | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. nih.gov |

| 3-Ketoacyl-CoA Thiolase | Catalyzes the final step of the cycle, cleaving the shortened acyl-CoA and releasing acetyl-CoA. nih.gov |

| Auxiliary Enzymes (e.g., Isomerase, Reductase) | Required for the breakdown of unsaturated fatty acids by repositioning and reducing double bonds. funaab.edu.ng |

The initial cycles of beta-oxidation would proceed, shortening the carbon chain from the carboxyl end. When the double bond at the original 9-position is reached, the auxiliary enzymes will act to allow the continuation of the beta-oxidation spiral.

Enzymatic Regulation of Hydroxy Fatty Acid Degradation (e.g., ACAD10 and ACAD11 in 4-hydroxy fatty acid metabolism)

The degradation of hydroxy fatty acids is a regulated process to prevent the accumulation of potentially toxic intermediates. While the specific enzymes for (Z)-3-Hydroxyhexadec-9-enoic acid are not fully elucidated, the metabolism of 4-hydroxy fatty acids provides a valuable model. The acyl-CoA dehydrogenases ACAD10 and ACAD11 are key enzymes in the catabolism of 4-hydroxy fatty acids. researchgate.netnih.govbiorxiv.org

ACAD10 and ACAD11 are unique in that they possess both a kinase and a dehydrogenase domain. researchgate.netnih.gov They first phosphorylate the 4-hydroxy group, which is then eliminated to form a conventional beta-oxidation intermediate. nih.gov ACAD10 is located in the mitochondria and preferentially metabolizes shorter-chain 4-hydroxy fatty acids, whereas the peroxisomal ACAD11 handles longer-chain 4-hydroxy fatty acids. researchgate.netbiorxiv.org This division of labor based on chain length and subcellular location highlights the specialized nature of hydroxy fatty acid metabolism.

While ACAD10 and ACAD11 are specific to 4-hydroxy fatty acids, it is plausible that analogous enzymes exist for the degradation of 3-hydroxy fatty acids like (Z)-3-Hydroxyhexadec-9-enoic acid, or that other known fatty acid metabolizing enzymes have broader substrate specificity to accommodate them. The regulation of these enzymatic activities is crucial for maintaining lipid homeostasis.

Chain Shortening Mechanisms of Hydroxy Fatty Acids in Biological Systems

Peroxisomal beta-oxidation does not typically lead to the complete degradation of fatty acids to carbon dioxide and water. frontiersin.org Instead, its primary role for long-chain fatty acids is chain shortening. annualreviews.orgnih.gov The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation. annualreviews.orgfrontiersin.org

The table below illustrates the hypothetical chain shortening of (Z)-3-Hydroxyhexadec-9-enoic acid through peroxisomal beta-oxidation.

| Cycle | Starting Acyl-CoA | Products |

| 1 | (Z)-3-Hydroxyhexadec-9-enoyl-CoA (C16) | (Z)-Hydroxy-tetradec-7-enoyl-CoA (C14) + Acetyl-CoA |

| 2 | (Z)-Hydroxy-tetradec-7-enoyl-CoA (C14) | (Z)-Hydroxy-dodec-5-enoyl-CoA (C12) + Acetyl-CoA |

| 3 | (Z)-Hydroxy-dodec-5-enoyl-CoA (C12) | Hydroxy-dec-3-enoyl-CoA (C10) + Acetyl-CoA |

| ... | ... | ... |

This chain shortening continues until a medium-chain fatty acyl-CoA is produced, which is then a suitable substrate for mitochondrial beta-oxidation.

Biological Roles and Mechanistic Insights

Contribution to Bioactivity of Parent Lipodepsipeptides

Furthermore, the stereochemistry of the hydroxyl group at the 3-position is a known factor in the bioactivity of related lipopeptides like Orfamide A, where the 3R-hydroxy configuration was found to be the correct and biologically active form. nih.govrhizoclip.be While the specific stereochemistry of the hydroxyl group in the fatty acid of Orfamide N is not definitively stated in the provided context, the established importance of this feature in other orfamides suggests it is a key contributor to its cytotoxic profile. nih.govrhizoclip.be The entire fatty acid structure, therefore, acts as a critical anchor and determinant of the molecule's ability to exert its anticancer effects.

Hydroxy Fatty Acids and Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) as Signaling Molecules

(Z)-3-Hydroxyhexadec-9-enoic acid belongs to the broader class of hydroxy fatty acids (HFAs), which can be esterified to other fatty acids to form fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids are not merely structural components but have emerged as a novel class of endogenous signaling molecules with diverse physiological roles. nih.govfrontiersin.org

FAHFAs are implicated in a wide array of cellular signaling pathways, most notably those governing metabolism and inflammation. diabetesjournals.orgbohrium.comcas.czresearchgate.net They have been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) and insulin (B600854), key hormones in glucose homeostasis. diabetesjournals.orgcas.czresearchgate.netdovepress.com Their anti-inflammatory actions are mediated by reducing the activation of immune cells and the production of pro-inflammatory cytokines. nih.govdiabetesjournals.org This involves the modulation of key inflammatory signaling cascades, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. diabetesjournals.org

A primary mechanism through which FAHFAs exert their signaling effects is by acting as ligands for G-protein coupled receptors (GPCRs). nih.gov Specifically, FAHFAs have been identified as agonists for GPR120 and GPR40. diabetesjournals.orgbohrium.comnih.govdiabetesjournals.orgocl-journal.orgmdpi.com The activation of these receptors on intestinal enteroendocrine cells and pancreatic β-cells triggers downstream signaling cascades that lead to GLP-1 and insulin secretion, respectively. diabetesjournals.org

The binding of FAHFAs to these GPCRs initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. mdpi.com This, in turn, can modulate the activity of various effector enzymes and ion channels. Downstream events include the alteration of intracellular cyclic AMP (cAMP) levels, mobilization of intracellular calcium, and the activation of phospholipase C and MAPKs. mdpi.comgoogle.com Some research also points to interactions with chemokine receptors such as CCR7, CCR9, CXCR4, and CXCR5, suggesting a broader role in immune cell trafficking. frontiersin.org

The incorporation of unsaturated fatty acids, such as the oleic acid component found in some FAHFAs, into cellular membranes can significantly alter the biophysical properties of the lipid bilayer. ocl-journal.orgmdpi.comlipotype.comnih.gov The cis double bond introduces a bend in the acyl chain, which increases the disorder and fluidity of the membrane. mdpi.com This increased fluidity can influence the function of integral and peripheral membrane proteins, including receptors and enzymes. nih.gov

Furthermore, these alterations in membrane composition can affect the organization of specialized microdomains known as lipid rafts. lipotype.comfrontiersin.org Lipid rafts are dynamic, nanoscale assemblies enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. frontiersin.orgnih.gov By modifying the lipid environment, FAHFAs can potentially influence the recruitment and assembly of signaling complexes within these rafts, thereby modulating cellular responses to external stimuli. frontiersin.orgsemanticscholar.org

Research into Anti-inflammatory and Anti-diabetic Mechanisms of FAHFAs and Related Lipids

Extensive research has highlighted the therapeutic potential of FAHFAs, stemming from their potent anti-inflammatory and anti-diabetic properties. diabetesjournals.orgbohrium.comcas.czresearchgate.netnih.gov

The anti-inflammatory effects of FAHFAs are well-documented. They can attenuate the production of pro-inflammatory cytokines by immune cells like macrophages and dendritic cells. nih.govdiabetesjournals.orgfrontiersin.org In animal models of colitis, oral administration of PAHSAs (a type of FAHFA) was shown to protect against mucosal damage by regulating both innate and adaptive immune responses. nih.gov These effects appear to be at least partially dependent on the activation of GPR120. nih.gov

In the context of metabolic disease, FAHFAs have demonstrated significant anti-diabetic activity. They improve glucose tolerance and enhance insulin sensitivity in preclinical models. dovepress.comnih.gov This is achieved through a multi-pronged mechanism that includes boosting the secretion of insulin and the incretin (B1656795) hormone GLP-1, as well as by directly enhancing insulin-stimulated glucose uptake into adipocytes. bohrium.comdovepress.comdiabetesjournals.org The activation of GPR40 and GPR120 is central to these metabolic benefits. diabetesjournals.orgocl-journal.orgmdpi.com

Investigation of Antiproliferative Activities of Structurally Related Hydroxy Fatty Acids

Several studies have highlighted the antiproliferative effects of hydroxystearic acids (HSAs) on various human cancer cell lines. The position of the hydroxyl group on the stearic acid chain appears to be a critical determinant of this activity. Research has shown that HSAs with the hydroxyl group at positions 5, 7, and 9 exhibit growth inhibitory activity against a panel of human tumor cell lines, including those from colon cancer (CaCo-2, HT29), cervical cancer (HeLa), breast cancer (MCF7), and prostate cancer (PC3). wikipedia.orgnih.govhmdb.ca In contrast, 8-HSA showed no inhibitory activity, and 10-HSA and 11-HSA had very weak effects. wikipedia.orgnih.govhmdb.ca

Among the active isomers, 7-HSA was found to be particularly potent. nih.gov For example, 9-HSA has been identified as an inhibitor of histone deacetylase 1 (HDAC1), leading to an arrest in the G0/G1 phase of the cell cycle in human colorectal adenocarcinoma cells (HT29). cas.cznih.gov The antiproliferative activity of these compounds underscores their potential as novel therapeutic agents in oncology.

| HSA Regioisomer | Affected Cancer Cell Lines | Observed Effect |

|---|---|---|

| 5-HSA | CaCo-2, HT29, HeLa, MCF7, PC3, NLF | Growth inhibitory activity |

| 7-HSA | CaCo-2, HT29, HeLa, MCF7, PC3, NLF, A549, SF268 | Potent growth inhibitory activity |

| 9-HSA | CaCo-2, HT29, HeLa, MCF7, PC3, NLF, A549, SF268 | Growth inhibitory activity, cell cycle arrest |

| 8-HSA | All tested cell lines | No inhibitory activity |

| 10-HSA & 11-HSA | All tested cell lines | Very weak effect |

In addition to their antiproliferative effects, certain hydroxy fatty acids have demonstrated protective roles in pancreatic β-cells, which are responsible for insulin production. Specifically, 7- and 9-hydroxystearic acids have been shown to suppress β-cell apoptosis induced by proinflammatory cytokines. frontiersin.orgwjgnet.comfrontiersin.org This is a significant finding, as β-cell death is a key event in the pathogenesis of type 1 diabetes, an autoimmune disease. frontiersin.orgwjgnet.comfrontiersin.org

The protective mechanism of these saturated hydroxy fatty acids (SHFAs) may involve counteracting the inflammatory environment that leads to β-cell destruction. frontiersin.orgwjgnet.comfrontiersin.org Among the studied compounds, 7-(R)-Hydroxystearic acid exhibited the highest potency in both inhibiting cancer cell growth and suppressing β-cell death. wjgnet.comfrontiersin.org This dual activity suggests that these naturally occurring SHFAs could have therapeutic potential in diseases characterized by both inflammation and abnormal cell proliferation.

Ecological and Inter-species Communication Roles of Hydroxy Fatty Acid Derivatives

Hydroxy fatty acid derivatives play a crucial role in the chemical communication of various insects, particularly as precursors to sex pheromones. In scarab beetles (Coleoptera: Scarabaeidae), many species utilize pheromones derived from fatty acids. tandfonline.comnih.govresearchgate.net The biosynthesis of these pheromones often involves a series of enzymatic reactions including desaturation, hydroxylation, chain shortening, and cyclization of fatty acid precursors. tandfonline.comresearchgate.net

For example, in the female cupreous chafer, Anomala cuprea, deuterated fatty acid precursors such as palmitic acid and oleic acid are incorporated into the pheromone molecules. tandfonline.com The biosynthetic pathway involves the hydroxylation of these fatty acids. tandfonline.com This indicates that specific fatty acid hydroxylases are key enzymes in the production of these chemical signals. The resulting pheromones are often lactones with long, unsaturated hydrocarbon chains, which are essential for mate attraction and recognition. tandfonline.comresearchgate.net This role in insect communication highlights the diverse biological functions of hydroxy fatty acids beyond metabolism and cellular signaling in mammals.

Chemical Synthesis and Derivatization for Research Applications

Asymmetric Synthesis Strategies for Enantiomerically Pure Hydroxy Fatty Acids

Achieving enantiomeric purity is critical, as the biological activity of hydroxy fatty acids can be highly dependent on their stereochemistry. nih.gov Asymmetric organocatalysis has emerged as a powerful tool for this purpose, offering a general and convenient methodology for the synthesis of various HFAs, including 3-hydroxy fatty acids. nih.govmdpi.com

A prominent strategy involves the enantioselective organocatalytic synthesis of terminal epoxides from long-chain aldehydes, which serves as the key step for introducing chirality. nih.govsci-hub.box MacMillan's third-generation imidazolidinone organocatalyst is frequently employed for the α-chlorination and subsequent formation of the epoxide, ensuring products with high enantiomeric purity (typically 90-95% ee). mdpi.comresearchgate.net The chiral epoxide is a versatile intermediate that can be opened by various nucleophiles, such as Grignard reagents or acetylides, to construct the carbon skeleton of the target HFA. sci-hub.boxresearchgate.net

For instance, a synthetic approach to a related unsaturated HFA, (S,Z)-7-hydroxyoctadec-9-enoic acid, has been demonstrated using this organocatalytic protocol. mdpi.com This methodology is adaptable for synthesizing various regioisomers by selecting the appropriate starting α,ω-diol and nucleophile. sci-hub.box The final steps typically involve transformations like hydrogenation of an alkyne to a Z-alkene and oxidation to form the carboxylic acid. researchgate.net

Table 1: Key Reagents in Asymmetric Organocatalytic Synthesis of HFAs

| Reagent/Catalyst | Role in Synthesis | Reference |

|---|---|---|

| MacMillan's Imidazolidinone | Asymmetric catalyst for chiral epoxide formation | nih.govmdpi.com |

| 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one | Chlorinating agent for α-chloro aldehyde synthesis | mdpi.com |

| Sodium borohydride (B1222165) (NaBH₄) | Reducing agent for α-chloro aldehyde to chlorohydrin | mdpi.com |

| Potassium hydroxide (B78521) (KOH) | Base for epoxide ring formation | mdpi.com |

Chemoenzymatic Synthesis Approaches for Specific Hydroxy Fatty Acid Isomers

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, providing an efficient and sustainable route to specific HFA isomers. dtu.dk This approach is particularly valuable for overcoming challenges in controlling regio- and stereoselectivity that can be difficult with purely chemical methods. nih.gov

Microbial enzymes, such as cytochrome P450 monooxygenases (CYPs), lipoxygenases, and hydratases, are capable of hydroxylating fatty acid chains at specific positions. nih.gov Oleate (B1233923) hydratases, for example, catalyze the addition of water to the double bond of unsaturated fatty acids to produce specific hydroxy fatty acids. researchgate.net This enzymatic hydration can be highly regio- and stereoselective.

A powerful bi-enzymatic, one-pot strategy has been developed for synthesizing a variety of fatty acid esters of hydroxy fatty acids (FAHFAs). researchgate.net This method first uses a hydratase from Lactobacillus acidophilus to convert an unsaturated fatty acid into a specific enantiomer of a hydroxy fatty acid. Subsequently, a lipase (B570770), such as the thermostable Candida antarctica lipase A (CALA), is used to esterify the newly formed hydroxyl group with another fatty acid. researchgate.netacs.org This approach offers a promising route for the scalable and sustainable production of optically pure and structurally diverse HFAs and their esters. acs.org

Table 2: Enzymes Used in Chemoenzymatic HFA Synthesis

| Enzyme Class | Example | Function | Reference |

|---|---|---|---|

| Hydratases | Oleate Hydratase | Regio- and stereoselective hydration of C=C bonds | researchgate.net |

| Lipases | Candida antarctica Lipase A (CALA) | Esterification of HFA with another fatty acid | researchgate.netacs.org |

| Cytochrome P450s | CYP102 from Bacillus | Regioselective hydroxylation of sub-terminal C-H bonds | dtu.dk |

Preparation of Isotopically Labeled Analogues for Metabolic and Mechanistic Studies

Isotopically labeled analogues of (Z)-3-Hydroxyhexadec-9-enoic acid are indispensable tools for metabolic research and for use as internal standards in quantitative mass spectrometry. sci-hub.boxnih.gov The use of stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) avoids the complications of handling radioactive materials while providing the necessary mass shift for detection. frontiersin.org

Methods have been developed to specifically incorporate deuterium at the carbon atom bearing the hydroxyl group (e.g., the C3 position). nih.govmdpi.com One approach involves the conversion of an aldehyde to its α-dideuterated derivative by treatment with D₂O, followed by α-chlorination, reduction, and epoxide formation. sci-hub.box The resulting deuterated epoxide can then be carried forward to produce the labeled HFA. Such labeled compounds are crucial for tracing the metabolic fate of the fatty acid and for use as internal standards in LC-MS studies to ensure accurate quantification in complex biological matrices. sci-hub.boxpsu.edu

For quantitative analysis, stable isotope dilution assays using gas chromatography-mass spectrometry (GC-MS) are commonly employed. nih.gov These assays rely on the synthesis of ¹³C-labeled internal standards for a range of 3-hydroxy fatty acids (from C6 to C18). nih.govlipidmaps.org By adding a known amount of the labeled standard to a biological sample, the concentration of the corresponding endogenous, unlabeled HFA can be precisely measured by comparing the signal intensities of the two species. psu.edu

Table 3: Isotopes in HFA Research

| Isotope | Label Type | Primary Application | Reference |

|---|---|---|---|

| Deuterium (²H) | Stable | Metabolic tracing, internal standards for MS | nih.govsci-hub.box |

| Carbon-13 (¹³C) | Stable | Internal standards for quantitative MS analysis | nih.govpsu.edu |

Derivatization for Structure-Activity Relationship (SAR) Investigations of Hydroxy Fatty Acids and their Esters

Understanding the structure-activity relationship (SAR) is fundamental to elucidating the biological roles of hydroxy fatty acids and their esters, such as FAHFAs. nih.gov SAR studies involve the systematic modification of the molecule's structure to determine which chemical features are essential for its activity. frontiersin.org This requires the synthesis of a library of analogues with variations in fatty acid chain length, the position and stereochemistry of the hydroxyl group, and the degree of unsaturation. mdpi.commdpi.com

The physiological activity of FAHFAs, for example, is known to vary significantly with their structure. biorxiv.org Different regioisomers, such as 5-PAHSA versus 9-PAHSA, exhibit distinct biological effects, highlighting the importance of precise structural characterization and the synthesis of specific isomers for testing. biorxiv.org

Derivatization is also a key analytical technique used to facilitate these investigations. The hydroxyl and carboxylic acid functional groups can be modified to aid in separation and identification. For stereochemical analysis, chiral derivatizing agents like phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) are used to form diastereomers that can be separated and analyzed by LC-MS. nih.gov For identifying the position of the hydroxyl group and double bonds in unknown unsaturated HFAs, derivatizing agents like 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) can be employed to generate characteristic fragment ions in mass spectrometry. researchgate.net These analytical derivatization methods are crucial for confirming the structures of synthesized analogues and for identifying novel HFAs from biological sources. nih.gov

Table 4: Derivatization Agents for HFA Analysis

| Derivatizing Agent | Target Functional Group | Purpose | Reference |

|---|---|---|---|

| Phenylglycine methyl ester (PGME) | Carboxylic Acid | Stereochemical analysis (forms diastereomers) | nih.gov |

| Phenylalanine methyl ester (PAME) | Carboxylic Acid | Stereochemical analysis (forms diastereomers) | nih.gov |

| 3,5-Dinitrophenyl isocyanate | Hydroxyl Group | Formation of derivatives for chiral HPLC separation | nih.gov |

| ADMI (4-amino-1,1-dimethylpiperidin-1-ium) | Carboxylic Acid | Structural elucidation by creating diagnostic MS fragments | researchgate.net |

Table of Mentioned Compounds

Advanced Analytical Methodologies in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomic Profiling and Quantitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of hydroxy fatty acids (HFAs) like (Z)-3-Hydroxyhexadec-9-enoic acid within the broader field of lipidomics. theses.cz This powerful combination allows for both the separation of complex lipid mixtures and their sensitive detection and identification.

Lipidomic profiling using LC-MS, particularly with high-resolution mass spectrometry (HRMS), enables the comprehensive survey of a wide range of lipids in a biological sample. jci.orgspringernature.com In the context of HFAs, reversed-phase chromatography is commonly employed, which separates molecules based on their hydrophobicity. theses.cznih.gov The elution order is influenced by both the carbon chain length and the degree of unsaturation. aocs.org

For quantitative analysis, targeted approaches using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode are highly effective. nih.gov MRM provides exceptional sensitivity and specificity, making it ideal for measuring low-abundance lipids such as (Z)-3-Hydroxyhexadec-9-enoic acid and its related metabolites. theses.cznih.gov For instance, a method for profiling 3-hydroxy fatty acids (C8 to C18) used LC-MS/MS for sensitive detection in a targeted, selected reaction monitoring (SRM) mode. researchgate.net The development of such methods is critical, as challenges in the recovery of longer-chain 3-hydroxy fatty acids from samples can occur. nih.gov Researchers have developed strategies to overcome challenges in profiling 2- and 3-OHFAs, which are isomers with high structural similarity, by using UPLC-MS/MS and structure-dependent retention time prediction models. acs.org

| Technique | Instrument Type | Ionization Mode | Key Application | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Triple Quadrupole or Q-TOF | Negative ESI | Profiling and quantitative analysis of 2- and 3-OHFAs. | acs.org |

| LC-MS/MS | Triple Quadrupole | Negative ESI | Quantitative profiling of 3-hydroxy fatty acids (C8-C18) as endotoxin (B1171834) markers. | nih.gov |

| LC-HR-MS | Not Specified | Not Specified | Untargeted metabolomics to evaluate effects of exercise on serum metabolome, including FAHFAs. | jci.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Hydroxy Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of fatty acids. However, due to the low volatility of hydroxy fatty acids like (Z)-3-Hydroxyhexadec-9-enoic acid, chemical derivatization is a mandatory step prior to analysis. theses.czresearchgate.net This process converts the polar carboxyl and hydroxyl functional groups into less polar, more volatile derivatives suitable for GC separation.

A common derivatization strategy involves a two-step process: esterification of the carboxyl group, typically to a methyl ester (FAME), followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. nih.govlipidmaps.org For example, a method for analyzing 3-hydroxy fatty acids in clinical samples involved derivatization with N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) and trimethylchlorosilane. lipidmaps.org One-step procedures that simultaneously derivatize both functional groups have also been developed to simplify sample preparation. nih.govnih.gov

The resulting derivatized compound can be separated on a GC column, often a non-polar or semi-polar capillary column, and detected by MS. lipidmaps.org The electron impact (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that are crucial for structural confirmation. nih.gov For instance, the mass spectra of derivatized 2-methoxy FAMEs are distinctly different from their non-hydroxy counterparts, allowing for clear identification. nih.gov

| Derivatization Target | Reagent(s) | Resulting Derivative | Reference |

|---|---|---|---|

| Carboxyl and Hydroxyl Groups | N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) with trimethylchlorosilane | Trimethylsilyl (TMS) ester and TMS ether | lipidmaps.org |

| Carboxyl and Hydroxyl Groups | Methyl iodide in polar aprotic solvents | Methyl ester and Methyl ether | nih.gov |

| Carboxyl and Hydroxyl Groups | Chlorotrimethylsilane and methanol (B129727) in pyridine | Methyl ester and Trimethylsilyl (TMS) ether | nih.gov |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination and Absolute Configuration Analysis

Many biological molecules, including (Z)-3-Hydroxyhexadec-9-enoic acid, are chiral, meaning they exist as non-superimposable mirror images called enantiomers (R and S forms). Since enantiomers often have different biological activities, determining the enantiomeric purity and absolute configuration is vital. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the premier technique for this purpose. nih.govaocs.org

These columns can achieve baseline resolution of hydroxy fatty acid enantiomers, often without the need for derivatization. nih.govaocs.org For example, Chiralpak AD or AD-RH columns have been used to resolve various hydroxy eicosanoids and other hydroxy fatty acids. nih.gov The separation of (Z)-3R-hydroxyhexadec-9-enoic acid, the lipid component of the natural product orfamide N, exemplifies this application. Its absolute configuration was determined by hydrolyzing the parent molecule, saturating the double bond via catalytic hydrogenation to yield 3-hydroxy-hexadecanoic acid, and then comparing its retention time to authentic R and S standards using chiral LC-MS. nih.govacs.org This confirmed the 'R' configuration at the C-3 position. acs.org

In cases where direct separation is difficult, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard, non-chiral column. nih.govuu.nl

| Analytical Goal | Methodology | Key Steps | Finding for (Z)-3-Hydroxyhexadec-9-enoic acid | Reference |

|---|---|---|---|---|

| Enantiomeric Separation | Chiral Phase HPLC (CP-HPLC) | Separation of R and S enantiomers on a chiral stationary phase. | Method is applicable for resolving HFA enantiomers. | nih.govnih.gov |

| Absolute Configuration Analysis | Chiral LC-MS | (1) Hydrolysis of parent compound; (2) Saturation of double bond; (3) Comparison of retention time to chiral standards. | The absolute configuration was determined to be 3R. | nih.govacs.org |

Application of Untargeted and Targeted Metabolomics in Studying Hydroxy Fatty Acid Dysregulation in Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. uef.fi Both untargeted and targeted metabolomics approaches are invaluable for investigating the roles of (Z)-3-Hydroxyhexadec-9-enoic acid and other HFAs in health and disease. springernature.com

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to generate hypotheses and discover novel biomarkers. springernature.comumn.edu Such studies have revealed the dysregulation of HFA metabolism in various conditions. researchgate.net For example, untargeted analysis of serum from runners revealed that levels of fatty acid esters of hydroxy fatty acids (FAHFAs) were diminished in overweight individuals and decreased significantly after exercise in normal-weight participants. jci.org A key challenge in untargeted LC-MS is the potential for in-source formation of artifactual dimers that can mimic endogenous lipids like FAHFAs, requiring careful experimental design to ensure accurate identification. nih.govresearchgate.net

Targeted metabolomics focuses on the precise and accurate quantification of a specific, predefined set of metabolites. acs.org This approach is used to validate findings from untargeted studies and to investigate specific metabolic pathways. For example, a targeted analysis of FAHFAs in breast cancer tissues revealed significant alterations, with 13 isomers identified as potential biomarkers to distinguish cancerous from normal tissue. nih.gov Such studies suggest that the synthesis of FAHFAs from their precursor HFAs could be a buffering system to limit the pro-apoptotic effects of certain HFAs, thereby promoting tumor survival. nih.gov The dysregulation of HFA and FAHFA metabolism has been implicated in several cardiometabolic diseases, where they are believed to play roles in inflammation, insulin (B600854) sensitivity, and cell signaling. mdpi.commdpi.com

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Pathways for Hydroxy Fatty Acids

The biosynthesis of hydroxy fatty acids (HFAs) is a complex process involving various enzymes and pathways, many of which are yet to be fully characterized. While the general routes of fatty acid synthesis and modification are understood, the specific enzymes responsible for introducing a hydroxyl group at the C-3 position and a cis double bond at the C-9 position of a 16-carbon chain to produce (Z)-3-Hydroxyhexadec-9-enoic acid are not definitively known.

Future research will likely focus on an integrated bioinformatics and experimental approach to identify and characterize novel enzymes. researchgate.net This involves:

In Silico Gene Mining: Employing bioinformatics tools to screen genomic and metagenomic databases for sequences homologous to known fatty acid-modifying enzymes, such as hydratases, hydroxylases, and desaturases. researchgate.net This approach has already proven successful in identifying new fatty acid hydratases from bacteria. researchgate.net

Heterologous Expression and Characterization: Expressing candidate enzymes in host organisms like E. coli or Saccharomyces cerevisiae to test their activity on various fatty acid substrates. researchgate.net This allows for the determination of substrate specificity and the precise stereo- and regioselectivity of the hydroxylation and desaturation reactions. researchgate.net

Whole-Cell Biotransformation Assays: Using engineered microorganisms that express the identified enzymes to produce (Z)-3-Hydroxyhexadec-9-enoic acid and other HFAs from simple precursors. researchgate.net This not only confirms enzyme function but also opens avenues for sustainable biosynthesis of these compounds. acs.org

A significant challenge lies in understanding the interplay between different enzyme systems. For instance, research could explore dual-protein systems, where two or more enzymes with distinct regioselectivities work in concert to produce di-hydroxy or other complex fatty acids. researchgate.net Furthermore, investigating the relationship between fatty acid biosynthesis (FAS) pathways and subsequent modification steps is crucial. nih.gov While some bacteria utilize the FASII pathway intermediate β-hydroxymyristoyl-ACP for lipopolysaccharide synthesis, the specific diversion points for producing other HFAs like (Z)-3-Hydroxyhexadec-9-enoic acid remain to be elucidated. nih.gov

Comprehensive Mapping of Metabolic Fates and Interacting Signaling Networks

Once synthesized, (Z)-3-Hydroxyhexadec-9-enoic acid enters a complex network of metabolic pathways. Its fate within a cell or organism is critical to its biological function. Future research must employ advanced analytical techniques to trace its journey and understand its interactions.

A key approach will be the use of stable-isotope labeling combined with next-generation mass spectrometry and lipidomics . biorxiv.orgjsbms.jpresearchgate.net By introducing isotopically labeled (Z)-3-Hydroxyhexadec-9-enoic acid or its precursors into cell cultures or animal models, researchers can:

Trace Metabolic Conversion: Track the molecule as it is elongated, desaturated, or incorporated into more complex lipids like phospholipids (B1166683), triacylglycerols, or fatty acid esters of hydroxy fatty acids (FAHFAs). biorxiv.orgnih.gov This can reveal whether it acts as a precursor for other signaling molecules.

Identify Interacting Proteins: Determine which enzymes are involved in its metabolism by analyzing the labeled products. This includes identifying the specific acyl-CoA synthetases that "activate" it for further metabolic processing. nih.gov

Map Subcellular Localization: Understand where the molecule and its derivatives accumulate within the cell, providing clues to their function. biorxiv.org

The gut microbiota is another crucial area of investigation, as it is known to produce a wide array of fatty acid metabolites, including hydroxy fatty acids. jsbms.jpresearchgate.net Comprehensive lipidomics analysis of gut microbiota and host tissues under different dietary conditions could reveal whether (Z)-3-Hydroxyhexadec-9-enoic acid is a product of microbial metabolism and how it influences host physiology. jsbms.jpresearchgate.net

Understanding the signaling networks is equally important. Free fatty acids and their derivatives can act as ligands for various receptors, including G-protein coupled receptors (GPCRs) like GPR40 and GPR120, and nuclear receptors. researchgate.netnih.gov Future studies should investigate whether (Z)-3-Hydroxyhexadec-9-enoic acid or its metabolites bind to and activate these receptors, thereby initiating downstream signaling cascades that could influence processes like inflammation or metabolic regulation.

Exploration of Undiscovered Biological Functions in Diverse Organisms

The biological activities of (Z)-3-Hydroxyhexadec-9-enoic acid are largely unknown, but related molecules provide tantalizing clues. For instance, a structurally similar compound, (Z)-N-(3-hydroxyhexadec-9-enoyl)phenylalanine, has been isolated from Pantoea sp. mdpi.com, and a cyclic lipodepsipeptide containing a (Z)-3R-hydroxyhexadec-9-enoic acid residue, Orfamide N, has shown cytotoxic activity against human cancer cells. uic.edu Other hydroxy fatty acids have demonstrated anti-inflammatory and anti-allergic properties. frontiersin.orgsalk.edu

This suggests that (Z)-3-Hydroxyhexadec-9-enoic acid itself could possess a range of biological functions waiting to be discovered. A systematic exploration is needed, involving:

Broad-Spectrum Bioactivity Screening: Testing the compound in a wide array of in vitro assays to assess its effects on various cell types and biological processes. This could include assays for antimicrobial, antifungal, antiviral, cytotoxic, anti-inflammatory, and immunomodulatory activities. researchgate.net

Investigating its Role in Host-Pathogen Interactions: Given that some bacteria produce lipoamino acids containing similar fatty acid moieties, exploring the role of (Z)-3-Hydroxyhexadec-9-enoic acid in bacterial communication (quorum sensing) or as a virulence factor is a promising avenue. mdpi.com

Studies in Diverse Organisms: Examining the presence and function of this molecule in a variety of organisms, from bacteria and fungi to plants and animals. For example, some hydroxy fatty acids are known to inhibit spore germination in plants. mdpi.com Investigating such roles in different species could reveal conserved biological functions.

The discovery of Orfamide N, containing the (Z)-3R-hydroxyhexadec-9-enoic acid residue, from a bacterium isolated from goose feces highlights the potential of exploring unique ecological niches for novel natural products and their constituent parts. uic.edu

Computational Modeling for Predicting Structure-Activity Relationships and Protein-Ligand Interactions

Computational modeling provides a powerful and efficient means to predict the biological activity of (Z)-3-Hydroxyhexadec-9-enoic acid and to guide experimental research. By leveraging computational chemistry and bioinformatics, researchers can gain insights into how the molecule's structure relates to its function.

Key computational approaches for future research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By synthesizing and testing a library of analogues of (Z)-3-Hydroxyhexadec-9-enoic acid with variations in chain length, degree of unsaturation, and position of the hydroxyl group, a predictive QSAR model can be built. mdpi.comnih.gov This model can then be used to design new, more potent analogues and to understand the key structural features required for activity.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that generates 3D contour maps to visualize the steric and electrostatic fields around a molecule that are favorable or unfavorable for activity. nih.gov This provides a more intuitive understanding of the structure-activity relationship and can guide the design of new molecules with improved properties.

Molecular Docking and Dynamics Simulations: If a potential protein target for (Z)-3-Hydroxyhexadec-9-enoic acid is identified (e.g., a receptor or enzyme), molecular docking can be used to predict its binding mode and affinity. mdpi.comacs.org Subsequent molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and the conformational changes that occur upon binding, providing a dynamic view of the interaction.

These computational approaches, when used in conjunction with experimental validation, can significantly accelerate the discovery process, saving time and resources in the design and synthesis of new compounds and in the elucidation of the molecular basis of action for (Z)-3-Hydroxyhexadec-9-enoic acid.

Q & A

Q. What are the standard methods for synthesizing and characterizing (Z)-3-Hydroxyhexadec-9-enoic acid?

- Methodological Answer : Synthesis typically involves stereoselective hydroxylation of hexadec-9-enoic acid precursors. Key steps include:

- Hydroxy group introduction : Use of enzymatic or chemical catalysts (e.g., lipases) to ensure (Z)-stereochemistry at the 3-position .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the compound, followed by recrystallization.

- Characterization :

- NMR Spectroscopy : Confirm stereochemistry via H and C NMR coupling constants (e.g., olefinic protons at δ 5.3–5.4 ppm for Z-configuration) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular mass (expected [M+H]: 285.24) .

Q. How should (Z)-3-Hydroxyhexadec-9-enoic acid be handled and stored to ensure stability?

- Methodological Answer :

- Storage : Keep at -20°C under inert gas (argon) to prevent oxidation. Use amber vials to avoid photodegradation .

- Handling : Wear nitrile gloves and safety goggles. Avoid skin contact due to potential irritation (similar to other hydroxy fatty acids) .

Q. What analytical techniques are recommended for quantifying (Z)-3-Hydroxyhexadec-9-enoic acid in biological matrices?

- Methodological Answer :

- HPLC-UV/FLD : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid). Detection limits: ~0.1 µg/mL .

- GC-MS (derivatized) : Trimethylsilyl (TMS) derivatization enhances volatility. Monitor m/z 285 (molecular ion) and 73 (TMS fragment) .

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How to design experiments to study the interaction of (Z)-3-Hydroxyhexadec-9-enoic acid with lipid-metabolizing enzymes?

- Methodological Answer :

- Experimental Setup :

- Enzyme Source : Use purified recombinant enzymes (e.g., lipases, elongases) or cell lysates from model organisms.

- Control Groups : Include substrate-only and enzyme-only samples to rule out autohydrolysis .

- Variables : Test pH (4–9), temperature (25–37°C), and substrate concentration (0.1–10 mM) to determine kinetic parameters (, ) .

- Data Collection : Measure product formation via LC-MS or fluorescent probes (e.g., pH-sensitive dyes for proton release assays) .

Q. How to resolve contradictions in reported biological activities of (Z)-3-Hydroxyhexadec-9-enoic acid across studies?

- Methodological Answer :

- Critical Analysis Framework :

Purity Verification : Cross-check studies for HPLC/GC purity data (>95% required for reproducibility) .

Experimental Conditions : Compare buffer systems (e.g., Tris vs. phosphate buffers may alter enzyme affinity) .

Statistical Rigor : Apply ANOVA or t-tests with Bonferroni correction to assess significance thresholds .

- Case Example : Discrepancies in anti-inflammatory effects may arise from cell line variability (e.g., RAW264.7 vs. primary macrophages) .

Q. What strategies are effective for studying the in vivo vs. in vitro effects of (Z)-3-Hydroxyhexadec-9-enoic acid?

- Methodological Answer :

- In Vivo Models : Administer via oral gavage (dose: 10–100 mg/kg) in rodents. Monitor plasma levels via LC-MS to correlate bioavailability with effects .

- In Vitro Limitations : Address solubility issues (use DMSO carriers ≤0.1%) and metabolic instability (include liver microsome stability assays) .

Data Presentation and Validation

Q. How to validate the structural identity of synthesized (Z)-3-Hydroxyhexadec-9-enoic acid?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.